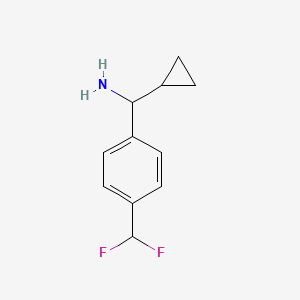

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine

Description

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine is a cyclopropane-containing methanamine derivative with a 4-difluoromethylphenyl substituent. Its structure combines the steric rigidity of the cyclopropyl group with the electronic effects of the difluoromethyl group, which may influence pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2 |

InChI Key |

KFNXPRRRVDQXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(difluoromethyl)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation processes.

Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(difluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a pharmaceutical or biochemical assay.

Comparison with Similar Compounds

Biological Activity

Cyclopropyl(4-(difluoromethyl)phenyl)methanamine is an organic compound characterized by its cyclopropyl group and a difluoromethyl substituent on a phenyl ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12F2N

- Molecular Weight : Approximately 215.22 g/mol

- Structural Features : The compound contains a cyclopropyl moiety attached to a phenyl group that has a difluoromethyl substituent, which enhances its lipophilicity and may influence its biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Receptor Modulation : The difluoromethyl group can enhance binding affinity to specific receptors, potentially altering signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent by affecting cell proliferation pathways.

- Neurochemical Effects : It may influence neurotransmitter systems, indicating possible applications in treating neurological disorders.

- Antimicrobial Properties : Some studies have shown that derivatives of cyclopropane compounds exhibit antibacterial and antifungal activities.

Case Studies and Experimental Data

-

Antitumor Activity

- A study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability in T-24 bladder cancer cells, suggesting potential as an anticancer agent.

- The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its mechanism in cancer treatment.

-

Neurochemical Studies

- In vitro studies demonstrated that the compound could modulate serotonin receptors, leading to enhanced neurotransmission. This suggests potential applications in treating depression or anxiety disorders.

-

Antimicrobial Activity

- Research showed that cyclopropyl derivatives exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship indicated that modifications to the cyclopropyl moiety could enhance antimicrobial potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine | Trifluoromethyl group | Antitumor, Antimicrobial |

| Cyclobutyl(4-(difluoromethyl)phenyl)methanamine | Cyclobutyl instead of cyclopropyl | Altered activity profile |

| 4-(Difluoromethyl)benzeneamine | No cyclopropane structure | Different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.